molecular formula C12H15ClN2O5 B14582965 1-[(4-Ethoxyphenyl)methyl]imidazole;perchloric acid CAS No. 61292-19-1

1-[(4-Ethoxyphenyl)methyl]imidazole;perchloric acid

Cat. No.: B14582965
CAS No.: 61292-19-1
M. Wt: 302.71 g/mol
InChI Key: IUJDMDPBZSEIAN-UHFFFAOYSA-N
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Description

1-[(4-Ethoxyphenyl)methyl]imidazole;perchloric acid is a compound that combines the structural features of an imidazole ring with a 4-ethoxyphenylmethyl substituent. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at non-adjacent positions. The perchloric acid component adds an acidic property to the compound, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethoxyphenyl)methyl]imidazole typically involves the reaction of 4-ethoxybenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Ethoxyphenyl)methyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the imidazole ring and the phenyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles, often in the presence of a catalyst or under acidic/basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives.

Scientific Research Applications

1-[(4-Ethoxyphenyl)methyl]imidazole;perchloric acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of functional materials, such as catalysts and dyes for solar cells.

Mechanism of Action

The mechanism of action of 1-[(4-Ethoxyphenyl)methyl]imidazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative with a methyl group at the nitrogen atom.

    4-(Imidazol-1-yl)phenol: Contains an imidazole ring attached to a phenol group.

    1H-Imidazole, 4-methyl-: A methyl-substituted imidazole.

Uniqueness: 1-[(4-Ethoxyphenyl)methyl]imidazole is unique due to the presence of the 4-ethoxyphenylmethyl substituent, which imparts distinct chemical and physical properties. This substituent can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

61292-19-1

Molecular Formula

C12H15ClN2O5

Molecular Weight

302.71 g/mol

IUPAC Name

1-[(4-ethoxyphenyl)methyl]imidazole;perchloric acid

InChI

InChI=1S/C12H14N2O.ClHO4/c1-2-15-12-5-3-11(4-6-12)9-14-8-7-13-10-14;2-1(3,4)5/h3-8,10H,2,9H2,1H3;(H,2,3,4,5)

InChI Key

IUJDMDPBZSEIAN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2C=CN=C2.OCl(=O)(=O)=O

Origin of Product

United States

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